molecular formula C11H9Cl2N3 B8306840 (3-Chloro-benzyl)-(6-chloro-pyrazin-2-yl)-amine

(3-Chloro-benzyl)-(6-chloro-pyrazin-2-yl)-amine

Cat. No. B8306840
M. Wt: 254.11 g/mol
InChI Key: MRHQYNPCDXQAAO-UHFFFAOYSA-N
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Patent
US06894050B2

Procedure details

To a solution of 2-amino-6-chloropyrazine (100 mg, 0.77 mmol) in 7.7 mL of anhydrous toluene was added 3-chlorobenzaldehyde (87.4 μL, 0.77 mmol) followed by 50 mg of activated, powdered 4 Å molecular sieves. The reaction was refluxed under nitrogen for 3 h, then cooled to ambient temperature and treated with sodium borohydride (43.0 mg, 1.16 mmol). The resultant slurry was heated to reflux under nitrogen overnight. After cooling to ambient temperature the reaction was filtered through a pad of Celite®, and the flitrate was concentrated in vacuo to a brown residue. Chromatography on a silica gel preparatory TLC plate (1:1 hexane:ethyl acetate) provided 71.0 mg of the title compound I-2a.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
87.4 μL
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
solvent
Reaction Step One
Quantity
43 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[Cl:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH:13]=O.[BH4-].[Na+]>C1(C)C=CC=CC=1>[Cl:9][C:10]1[CH:11]=[C:12]([CH:15]=[CH:16][CH:17]=1)[CH2:13][NH:1][C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
NC1=NC(=CN=C1)Cl
Name
Quantity
87.4 μL
Type
reactant
Smiles
ClC=1C=C(C=O)C=CC1
Name
Quantity
7.7 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
43 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed under nitrogen for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The resultant slurry was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux under nitrogen overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature the reaction
FILTRATION
Type
FILTRATION
Details
was filtered through a pad of Celite®
CONCENTRATION
Type
CONCENTRATION
Details
the flitrate was concentrated in vacuo to a brown residue

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(CNC2=NC(=CN=C2)Cl)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: CALCULATEDPERCENTYIELD 36.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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